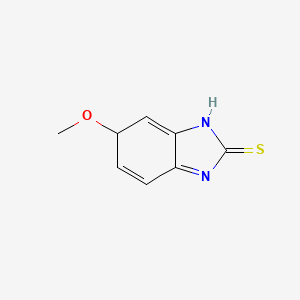
6-Methoxy-1,6-dihydrobenzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound, which includes a methoxy group and a thione group, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 6-Methoxy-1,6-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring system, which is then further modified to introduce the methoxy and thione groups. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methoxy-1,6-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for studying new treatments for infections.
Medicine: Its potential anticancer and antiviral activities are being explored for developing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,6-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer effects could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6-Methoxy-1,6-dihydrobenzimidazole-2-thione can be compared with other similar compounds, such as:
6-Methoxy-2(3H)-benzoxazolone (MBOA): Both compounds have a methoxy group, but MBOA has a benzoxazolone structure instead of a benzimidazole structure.
5-Methoxy-1-indanone: This compound also contains a methoxy group but has an indanone structure.
The uniqueness of this compound lies in its combination of the benzimidazole core with methoxy and thione groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-methoxy-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-5H,1H3,(H,10,12) |
InChI Key |
VHEZGBPBQMABSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=S)NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















